Ageliferin

Cytotoxicity HCT116 Marine Alkaloids

Ageliferin (CAS 117417-64-8) is a complex, dimeric bromopyrrole alkaloid isolated from marine sponges of the genus *Agelas*. It is a member of the structurally diverse pyrrole-imidazole alkaloid (PIA) family, which are known for their high nitrogen content and significant biological activities.

Molecular Formula C22H24Br2N10O2
Molecular Weight 620.3 g/mol
CAS No. 117417-64-8
Cat. No. B1246841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgeliferin
CAS117417-64-8
Synonymsageliferin
Molecular FormulaC22H24Br2N10O2
Molecular Weight620.3 g/mol
Structural Identifiers
SMILESC1C(C(C(C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br
InChIInChI=1S/C22H24Br2N10O2/c23-10-2-14(27-5-10)19(35)29-4-9-1-13-18(34-22(26)32-13)17(16-8-31-21(25)33-16)12(9)7-30-20(36)15-3-11(24)6-28-15/h2-3,5-6,8-9,12,17,27-28H,1,4,7H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t9-,12-,17-/m1/s1
InChIKeyDMMLTRAQSJWUHT-OGTWGDGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ageliferin (CAS 117417-64-8) from Marine Sponges: A Sourcing Guide for the Bioactive Pyrrole-Imidazole Alkaloid


Ageliferin (CAS 117417-64-8) is a complex, dimeric bromopyrrole alkaloid isolated from marine sponges of the genus *Agelas* [1]. It is a member of the structurally diverse pyrrole-imidazole alkaloid (PIA) family, which are known for their high nitrogen content and significant biological activities [2]. Due to its natural source, its procurement is typically through chemical synthesis or isolation, making it a specialized reagent for advanced research applications [3].

Why Ageliferin is Not Interchangeable: Understanding the Structure-Activity Relationship of Pyrrole-Imidazole Alkaloids


Within the pyrrole-imidazole alkaloid family, minor structural variations lead to profound differences in biological activity. The degree of bromination on the pyrrole rings of ageliferin analogs (ageliferin, bromoageliferin, dibromoageliferin) dictates both potency and target selectivity [1]. For example, bromination is a critical determinant of antibacterial efficacy against specific Gram-negative pathogens [1]. Similarly, the ability of these compounds to modulate cellular processes like calcium homeostasis is also directly tied to specific structural features, preventing the simple substitution of one analog for another [2].

Quantitative Differentiation of Ageliferin (CAS 117417-64-8): A Comparative Evidence Guide for Research Sourcing


Ageliferin Exhibits Potent Cytotoxic Activity Comparable to Z-Hymenialdisine in Colorectal Cancer Cells

Ageliferin demonstrates potent in vitro cytotoxicity against the human colorectal carcinoma cell line HCT116. In a comparative study of fifteen pyrrole alkaloids isolated from the marine sponge *Stylissa carteri*, (±)-ageliferin exhibited the highest cytotoxic activity on HCT116 cells, alongside Z-hymenialdisine and Z-3-bromohymenialdisine [1].

Cytotoxicity HCT116 Marine Alkaloids

Ageliferin and Analogs are Potent Cbl-b Ubiquitin Ligase Inhibitors with IC50 Values in the 18–35 µM Range

A series of ageliferin derivatives (ageliferins 4–10) isolated from the coralline demosponge *Astrosclera willeyana* were identified as potent inhibitors of the Cbl-b ubiquitin ligase. In a bioassay-guided fractionation study, these ageliferins were the most potent metabolites, with IC50 values ranging from 18 to 35 µM [1].

Cbl-b Ubiquitin Ligase Immuno-oncology

The Ageliferin Scaffold Inspires Potent Synthetic Antibiofilm Agents with Nanomolar Potency

While natural ageliferin exhibits antibiofilm properties, a library of synthetic analogs inspired by its structure has demonstrated significantly enhanced activity. A specific analog, Dibromopyrrole TAGE-Triazole, showed very potent biofilm inhibition activity against *Staphylococcus aureus* with an IC50 of 141 ± 28 nM [1].

Biofilm Inhibition Antibacterial Staphylococcus aureus

Validated Application Scenarios for Ageliferin (CAS 117417-64-8) in Drug Discovery and Chemical Biology


Reference Standard for Cbl-b Ubiquitin Ligase Inhibitor Screening

Procuring ageliferin is essential for laboratories focused on modulating Cbl-b, a key target in immuno-oncology. As natural ageliferins exhibit IC50 values between 18 and 35 µM [1], the compound serves as a validated positive control and potency benchmark for developing and screening new, synthetic Cbl-b inhibitors.

Lead Scaffold for Designing Anti-Biofilm Therapeutics

Ageliferin is a critical starting material and structural template for medicinal chemistry programs targeting biofilm-associated infections. Its core scaffold has been used to generate synthetic analogs with potent, sub-micromolar antibiofilm activity against clinically relevant pathogens like *S. aureus* [2]. Researchers can use ageliferin to benchmark the activity of novel synthetic derivatives in their optimization campaigns.

Pharmacological Probe for Voltage-Dependent Calcium Channel Studies

For researchers investigating calcium signaling pathways, ageliferin analogs offer a defined, selective pharmacology. The closely related analog dibromoageliferin has been shown to inhibit voltage-operated calcium entry with an IC50 of 4.44 µM, while having no effect on store-operated calcium entry at concentrations up to 30 µM [3]. This level of selectivity, derived from the ageliferin structure, makes this class of compounds valuable tools for dissecting calcium homeostasis mechanisms.

Reference for Cytotoxicity Studies in Colorectal Cancer Models

In the field of marine-derived anticancer agents, ageliferin is a validated standard for cytotoxic activity. Studies have identified it as one of the most potent compounds in its class against the HCT116 colorectal cancer cell line [4]. Researchers evaluating the activity of new marine extracts or synthetic compounds can use ageliferin as a well-characterized, potent comparator to contextualize their results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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